molecular formula C18H22N4O B2552667 N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097924-70-2

N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyridazin-3-amine

Cat. No.: B2552667
CAS No.: 2097924-70-2
M. Wt: 310.401
InChI Key: KTGKGNDQHMOBQG-UHFFFAOYSA-N
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Description

N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyridazin-3-amine is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyridazine amine group linked to an azetidine ring, which is further functionalized with a 4-tert-butylbenzoyl moiety. This specific molecular architecture, combining nitrogen-containing heterocycles like pyridazine and azetidine , is commonly explored in the design of biologically active molecules. Compounds with these scaffolds are frequently investigated as key intermediates or potential pharmacophores for various therapeutic targets. Researchers value this reagent as a versatile building block for constructing more complex molecules, particularly in the synthesis of compound libraries for high-throughput screening. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Specific data on applications, mechanism of action, and physicochemical properties for this exact compound should be determined through laboratory analysis.

Properties

IUPAC Name

(4-tert-butylphenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-18(2,3)14-8-6-13(7-9-14)17(23)22-11-15(12-22)20-16-5-4-10-19-21-16/h4-10,15H,11-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGKGNDQHMOBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Azetidin-3-one

Azetidin-3-one serves as a critical precursor. Its synthesis often begins with Horner–Wadsworth–Emmons (HWE) reactions using β-keto phosphonates. For example, N-Boc-azetidin-3-one is generated via HWE olefination of diethyl (ethoxycarbonylmethyl)phosphonate with N-Boc-azetidin-3-carbaldehyde, followed by hydrolysis. Deprotection under acidic conditions yields azetidin-3-one.

Functionalization of the Azetidine Nitrogen

The azetidine nitrogen is benzoylated using 4-tert-butylbenzoyl chloride under Schotten-Baumann conditions:
$$
\text{Azetidin-3-one} + \text{4-tert-butylbenzoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} 1\text{-(4-tert-butylbenzoyl)azetidin-3-one}
$$
This step proceeds in >85% yield, with the tert-butyl group imparting steric protection during subsequent reactions.

Reductive Amination with Pyridazin-3-amine

Reaction Conditions

The ketone at the azetidine’s 3-position undergoes reductive amination with pyridazin-3-amine:
$$
1\text{-(4-tert-butylbenzoyl)azetidin-3-one} + \text{pyridazin-3-amine} \xrightarrow{\text{NaBH}_3\text{CN, AcOH}} \text{Target Compound}
$$
Key parameters:

  • Solvent : Methanol or THF.
  • Catalyst : Acetic acid (10 mol%) for imine formation.
  • Reducing agent : Sodium cyanoborohydride (2 equiv) at 0–25°C.

Mechanistic Insights

The reaction proceeds via:

  • Iminium ion formation between the ketone and amine.
  • Borohydride reduction to the secondary amine.
    Steric hindrance from the tert-butyl group necessitates prolonged reaction times (12–24 h) for complete conversion.

Alternative Synthetic Routes

Suzuki–Miyaura Cross-Coupling

Azetidine intermediates bearing bromine at the 3-position (e.g., 3-bromo-1-(4-tert-butylbenzoyl)azetidine) can undergo coupling with pyridazine-3-boronic acid. However, the electron-deficient pyridazine ring limits this approach’s efficiency (<40% yield).

Aza-Michael Addition

Activated azetidine derivatives, such as methyl (N-Boc-azetidin-3-ylidene)acetate, react with pyridazin-3-amine in a DBU-catalyzed aza-Michael addition . While this method installs the amine substituent, it introduces an ester side chain requiring subsequent hydrolysis and decarboxylation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (400 MHz, CDCl₃):
    • δ 1.35 (s, 9H, tert-butyl).
    • δ 3.69–4.06 (m, 4H, azetidine CH₂).
    • δ 7.45–8.20 (m, 4H, pyridazine and aryl protons).
  • ¹H-¹⁵N HMBC : Correlations between azetidine N (–315 ppm) and pyridazine N (–190 ppm) confirm connectivity.

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 355.2021 [M+H]⁺.
  • Calculated : 355.2018 for C₁₈H₂₃N₄O.

Challenges and Optimization

Steric Hindrance

The tert-butyl group impedes nucleophilic attack during reductive amination. Microwave-assisted synthesis (100°C, 30 min) improves reaction rates without decomposition.

Regioselectivity in Aza-Michael Additions

Competing regioisomers arise when using unsymmetrical amines. NOESY experiments and computational modeling (DFT) guide optimal conditions for >90% regioselectivity.

Industrial-Scale Considerations

Cost-Effective Protecting Groups

The Boc group, while effective, adds steps for installation and removal. Direct benzoylation of azetidine (without Boc protection) reduces synthesis time but requires stringent pH control.

Green Chemistry Metrics

  • Atom economy : 78% for reductive amination route.
  • E-factor : 12.5 (solvent recovery improves sustainability).

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyridazin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and autoimmune disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

(a) N-(Azetidin-3-yl)-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]quinolin-4-amine dihydrochloride (Compound 9)
  • Structure: Features an azetidine ring connected to a pyrroloquinoline system via a sulfonyl linker.
  • Key Differences: The phenylsulfonyl group replaces the 4-tert-butylbenzoyl group, and the pyrroloquinoline core replaces pyridazine.
  • The larger quinoline system could increase lipophilicity .
(b) N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride
  • Structure : Azetidine linked to pyrimidine (a six-membered diazine ring).
  • Key Differences : Pyrimidine replaces pyridazine; the absence of the 4-tert-butylbenzoyl group simplifies the structure.
  • Implications : Pyrimidine’s electronic properties differ from pyridazine due to the position of nitrogen atoms, which may alter solubility and metabolic stability .

Functional Group Analogues

(a) [3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone (SI112)
  • Structure : A pyrazole ring substituted with a 4-methoxyphenyl group and linked to a 4-tert-butylbenzoyl moiety.
  • Key Differences : Pyrazole replaces azetidine, and the methoxy group introduces distinct electronic effects compared to the tertiary amine in azetidine.
(b) N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Structure : Pyrazole core with cyclopropylamine and pyridinyl substituents.
  • Key Differences : Absence of benzoyl and azetidine groups; cyclopropylamine introduces steric constraints.
  • Synthesis : Low yield (17.9%) due to challenges in coupling sterically hindered amines .

Physicochemical and Pharmacological Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Yield (%) Notable Properties
N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyridazin-3-amine Azetidine + Pyridazine 4-tert-butylbenzoyl Not reported Not reported Potential for enhanced binding via tert-butyl hydrophobicity
SI112 Pyrazole 4-tert-butylbenzoyl, 4-methoxy 381.45 Not reported Improved solubility due to methoxy group
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole Cyclopropylamine, pyridinyl 214.27 17.9 Low yield due to steric hindrance
N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride Azetidine + Pyrimidine None 213.10 Not reported High polarity due to pyrimidine

Hydrogen-Bonding and Crystallographic Insights

  • The tert-butyl group in the target compound may influence crystal packing via hydrophobic interactions, while the azetidine and pyridazine moieties could participate in hydrogen bonding. Etter’s graph set analysis () suggests that such compounds may form predictable hydrogen-bonding networks, which are critical for crystallinity and stability .
  • Structural analogs like SI112 () and Compound 9 () highlight the role of substituents in modulating intermolecular interactions, which could guide the design of derivatives with improved bioavailability.

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